molecular formula C11H13NO3 B1292072 3-Acetamido-2-methylphenyl Acetate CAS No. 76064-16-9

3-Acetamido-2-methylphenyl Acetate

Cat. No.: B1292072
CAS No.: 76064-16-9
M. Wt: 207.23 g/mol
InChI Key: JGAOUSXREOGFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamido-2-methylphenyl acetate: is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is also known by other names such as N-[3-(Acetyloxy)-2-methylphenyl]acetamide . This compound is characterized by the presence of an acetamido group and a methyl group attached to a phenyl ring, which is further esterified with acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-2-methylphenyl acetate can be achieved through the esterification of 3-acetamido-2-methylphenol with acetic anhydride in the presence of a catalyst. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Acetamido-2-methylphenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-acetamido-2-methylphenol and acetic acid.

    Substitution Reactions: The acetamido group can participate in nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: 3-Acetamido-2-methylphenol and acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids derived from the oxidation of the methyl group.

Scientific Research Applications

3-Acetamido-2-methylphenyl acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetamido-2-methylphenyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular pathways and targets involved in its action are subjects of ongoing research .

Comparison with Similar Compounds

    3-Acetamido-2-methylphenol: The parent compound from which 3-Acetamido-2-methylphenyl acetate is derived.

    N-Acetyl-2-methylphenylamine: A structurally similar compound with an acetamido group attached to a methylphenyl ring.

    2-Methylphenyl acetate: A compound with a similar ester functional group but lacking the acetamido group.

Uniqueness: this compound is unique due to the presence of both acetamido and ester functional groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

(3-acetamido-2-methylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-10(12-8(2)13)5-4-6-11(7)15-9(3)14/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAOUSXREOGFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 10% Pd—C (1.0 g) was added to a solution of 3-nitro-o-cresol (10.0 g, 65.3 mmol) in methanol (200 ml) at room temperature, and catalytic reduction was carried out at ordinary temperature and atmospheric pressure. After completion of the reaction, the catalyst was filtered off and the filtrate was concentrated under reduced pressure. The resulting residue was dissolved in ethyl acetate, followed by adding thereto acetic anhydride (10.0 ml, 170 mmol) and pyridine (10.6 ml, 131 mmol), and the resulting mixture was refluxed for 2 hours. After completion of the reaction, the reaction mixture was concentrated and hexane was added thereto. The resulting suspension was filtered and the precipitate was dried under reduced pressure to obtain 3-(acetylamino)-2-methylphenyl acetate (12.7 g, 94%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.